(E)-3-phenyl-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)prop-2-en-1-one
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Description
(E)-3-phenyl-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C18H17N3O and its molecular weight is 291.354. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound, also known as Ritlecitinib , are Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) kinase family . JAK3 is a critical component of the signaling mechanism used by numerous cytokines that play key roles in lymphocyte development. The TEC kinase family is involved in intracellular signaling pathways that regulate cellular growth, development, and stress responses.
Mode of Action
Ritlecitinib binds covalently to Cys-909 of JAK3 , a site where other JAK isoforms have a serine residue . This makes Ritlecitinib a highly selective and irreversible JAK3 inhibitor . Other kinases have a cysteine at a position equivalent to Cys-909 in JAK3, and several of them belong to the TEC kinase family . The dual activity of Ritlecitinib toward JAK3 and the TEC kinase family blocks cytokine signaling as well as the cytolytic activity of T cells .
Biochemical Pathways
The inhibition of JAK3 and TEC kinase family by Ritlecitinib disrupts the JAK-STAT signaling pathway, which is crucial for the immune response. This disruption can lead to a decrease in the production of pro-inflammatory cytokines and a reduction in the proliferation and function of T cells, both of which are implicated in the pathogenesis of various autoimmune diseases .
Pharmacokinetics
Ritlecitinib exhibits good oral bioavailability . It is rapidly absorbed and distributed throughout the body, including the liver and various regions of the brain . The systemic half-life of Ritlecitinib is approximately 2 hours .
Result of Action
The molecular and cellular effects of Ritlecitinib’s action include a reduction in the production of pro-inflammatory cytokines and a decrease in the proliferation and function of T cells . These effects can lead to a decrease in inflammation and tissue damage associated with various autoimmune diseases .
Biochemical Analysis
Biochemical Properties
This compound is a highly selective inhibitor of Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) kinase family . The (E)-3-phenyl-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)prop-2-en-1-one binds covalently to Cys-909 of JAK3, a site where other JAK isoforms have a serine residue .
Cellular Effects
The compound’s interaction with JAK3 and the TEC kinase family block cytokine signaling as well as the cytolytic activity of T cells, both implicated in the pathogenesis of alopecia areata .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to Cys-909 of JAK3 . This binding is highly selective and irreversible, making it a potent inhibitor of JAK3 .
Properties
IUPAC Name |
(E)-3-phenyl-1-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c22-18(9-6-13-4-2-1-3-5-13)21-14-7-8-17(21)15-11-19-12-20-16(15)10-14/h1-6,9,11-12,14,17H,7-8,10H2/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSJAEUBHVXLYDZ-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3=CN=CN=C3CC1N2C(=O)C=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2C3=CN=CN=C3CC1N2C(=O)/C=C/C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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